Erythritol

Descripción

Erythritol is a four-carbon sugar that is found in algae, fungi, and lichens. It is twice as sweet as sucrose and can be used as a coronary vasodilator.

Erythritol has been reported in Aureobasidium, Ramalina usnea, and other organisms with data available.

A four-carbon sugar that is found in algae, fungi, and lichens. It is twice as sweet as sucrose and can be used as a coronary vasodilator.

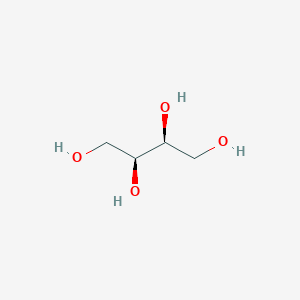

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R)-butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043919 | |

| Record name | Erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid | |

| Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.451 g/cu cm at 20 °C | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000237 [mmHg] | |

| Record name | Erythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Bipyramidal tetragonal prisms, White crystals | |

CAS No. |

149-32-6 | |

| Record name | Erythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythritol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythritol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythritol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA96B954X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/ | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Metabolic Fate of Orally Ingested Erythritol in Humans

Introduction

Erythritol (B158007) (C₄H₁₀O₄) is a four-carbon sugar alcohol (polyol) that occurs naturally in some fruits and fermented foods.[1] Due to its low caloric value, non-glycemic nature, and high digestive tolerance, it is widely used as a sugar substitute in a variety of food and pharmaceutical products.[2][3][4] Understanding the metabolic fate of orally ingested erythritol is crucial for assessing its safety, physiological effects, and suitability for various populations, including individuals with diabetes. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of erythritol in humans, supported by quantitative data, detailed experimental protocols, and process visualizations.

Absorption

Following oral ingestion, erythritol is rapidly and efficiently absorbed from the small intestine into the bloodstream through passive diffusion.[5] Its small molecular size facilitates this process, distinguishing it from other polyols like xylitol (B92547) and sorbitol, which are less readily absorbed.[2] The majority of an ingested dose, estimated to be between 80% and 90%, is absorbed before it reaches the large intestine.[3] This high absorption rate is a key factor in its superior gastrointestinal tolerance compared to other sugar alcohols, as only a minimal amount reaches the colon where it could cause osmotic diarrhea and fermentation-related side effects.[2][3]

Distribution and Metabolism

Once absorbed, erythritol is distributed throughout the body via the bloodstream.[1][6] It does not appear to be taken up or utilized by most human cells for energy. For decades, it was understood that erythritol is not metabolized by the human body.[1][7] However, more recent research has shed light on a potential minor metabolic pathway.

Primary Fate: Unmetabolized Circulation

The vast majority of circulating erythritol undergoes no metabolic change. It does not affect blood glucose or insulin (B600854) levels, making it a suitable sweetener for individuals with diabetes.[2][3]

Minor Metabolic Pathway: Oxidation to Erythronate

Recent studies suggest that a small fraction of ingested erythritol, potentially 5-10%, can be oxidized to erythrose, which is then further oxidized to erythronate.[2][5] This conversion appears to be dose-dependent, with a larger proportion of erythritol being metabolized into erythronate at higher doses.[5] This finding has prompted further research into the physiological implications of erythritol consumption and its metabolites.[5][8]

Excretion

The primary route of elimination for erythritol is renal excretion.[1][4][6] The kidneys efficiently filter erythritol from the bloodstream, and it is subsequently excreted unchanged in the urine.[3]

-

Urinary Excretion: Approximately 80% to 90% of an orally ingested dose of erythritol is recovered in the urine within 24 to 48 hours.[2][3][5]

-

Fecal Excretion: The small portion of erythritol that is not absorbed in the small intestine (about 10%) enters the large intestine.[3]

-

Interaction with Gut Microbiota: Human studies have shown that this unabsorbed erythritol is not significantly fermented by the colonic microbiota.[2][7] In-vitro studies using human fecal samples also show no evidence of erythritol fermentation.[2][5] This resistance to fermentation contributes to its high digestive tolerance.[2]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of erythritol from various human studies.

Table 1: Pharmacokinetics of Orally Ingested Erythritol in Humans

| Dose Administered | Percentage Absorbed | Peak Plasma Time | Urinary Excretion (% of dose) | Study Population | Reference |

|---|---|---|---|---|---|

| 25 g | ~90% | < 2 hours | Nearly complete recovery | 6 healthy volunteers | Hiele et al., 1993[7] |

| 20 g | ~90% | Not specified | ~90% within 24h | Healthy subjects | Munro et al., 1998 (Review)[5] |

| 1 g/kg | ~80% | Not specified | ~80% within 24h | Healthy subjects | Munro et al., 1998 (Review)[2] |

| 0.3 g/kg | Not specified | Not specified | >90% within 48h | Healthy subjects | Noda et al., 1994[2] |

| 30 g | >1000-fold plasma increase | ~30 minutes | Not specified | 8 healthy volunteers | Witkowski et al., 2023[4][9] |

Table 2: Dose-Dependent Conversion of Erythritol to Erythronate

| Erythritol Dose | AUC₁₈₀ Erythritol (µM·min) | Cₘₐₓ Erythritol (µM) | AUC₁₈₀ Erythronate (µM·min) | Cₘₐₓ Erythronate (µM) | Study Population | Reference |

|---|---|---|---|---|---|---|

| 10 g | 44,287 ± 7,544 | 362.4 ± 46.1 | 228.6 ± 47.9 | 1.7 ± 0.3 | 17 healthy volunteers | Wölnerhanssen et al., 2020[5] |

| 25 g | 114,642 ± 10,214 | 933.7 ± 54.8 | 659.5 ± 88.5 | 4.9 ± 0.5 | 17 healthy volunteers | Wölnerhanssen et al., 2020[5] |

| 50 g | 200,821 ± 14,357 | 1,631.6 ± 93.3 | 1298.5 ± 144.1 | 10.8 ± 1.1 | 17 healthy volunteers | Wölnerhanssen et al., 2020[5] |

Data are presented as mean ± SEM. AUC₁₈₀: Area under the curve from 0 to 180 minutes. Cₘₐₓ: Maximum concentration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols from key human studies on erythritol metabolism.

Protocol 1: Metabolism Study using ¹³C-labelled Erythritol (Hiele et al., 1993)

-

Objective: To determine the extent of metabolism and fermentation of erythritol in humans.

-

Study Design: A randomized, crossover study comparing erythritol with glucose and lactitol (B1674232).

-

Subjects: Six healthy volunteers (4 men, 2 women, aged 21-25 years).[7]

-

Intervention: After an overnight fast, subjects ingested 25 g of ¹³C-labelled erythritol, glucose, or lactitol dissolved in water.[7]

-

Sample Collection & Analysis:

-

Key Findings: No increase in breath ¹³CO₂ or H₂ was observed after erythritol ingestion, and it was almost completely recovered in the urine. This indicated a lack of both systemic metabolism and gut flora fermentation.[7]

Protocol 2: Dose-Ranging Absorption and Metabolization Study (Wölnerhanssen et al., 2020)

-

Objective: To determine the absorption of different doses of erythritol and its potential metabolization into erythronate.

-

Study Design: A randomized, double-blind study with different doses.

-

Subjects: Seventeen healthy, lean participants.[8]

-

Intervention: Subjects received intragastric solutions of 10 g, 25 g, or 50 g of erythritol on three separate study days.[8]

-

Sample Collection & Analysis:

-

Plasma Samples: Blood was drawn at fixed time intervals after administration.[8] Plasma concentrations of erythritol and erythronate were assessed using gas chromatography-mass spectrometry (GC-MS).

-

-

Key Findings: The study demonstrated a dose-dependent and saturable absorption of erythritol and a dose-dependent metabolization of erythritol into erythronate.[5][8]

Overall Metabolic Pathway

The complete journey of orally ingested erythritol in the human body is summarized in the diagram below. The pathway highlights its high absorption, limited metabolism, and predominant excretion via the kidneys.

Conclusion

The metabolic profile of erythritol in humans is characterized by rapid absorption from the small intestine, limited to no systemic metabolism, and efficient excretion of the unchanged molecule in the urine.[2][5] The small unabsorbed fraction is not fermented by gut microbiota, contributing to its high gastrointestinal tolerance.[2][7] While the vast majority of erythritol is metabolically inert, a minor pathway involving oxidation to erythronate has been identified and appears to be dose-dependent.[5] This comprehensive understanding of erythritol's metabolic fate is fundamental for its continued evaluation and application in the food and pharmaceutical industries.

References

- 1. New Study Adds to Increasing Evidence That Sugar Substitute Erythritol Raises Cardiovascular Risk - Be part of the knowledge - ReachMD [reachmd.com]

- 2. Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythritol - Wikipedia [en.wikipedia.org]

- 4. The artificial sweetener erythritol and cardiovascular event risk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption and Metabolism of the Natural Sweeteners Erythritol and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]

- 7. cambridge.org [cambridge.org]

- 8. [PDF] Absorption and Metabolism of the Natural Sweeteners Erythritol and Xylitol in Humans: A Dose-Ranging Study | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Erythritol Production from Crude Glycerol by Candida magnoliae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of erythritol (B158007) from crude glycerol (B35011) utilizing the yeast Candida magnoliae. The document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes key pathways and workflows to support research and development in this area. As a significant byproduct of the biodiesel industry, crude glycerol represents a low-cost and abundant feedstock for the biotechnological production of value-added chemicals like erythritol, a natural, zero-calorie sweetener with wide applications in the food, pharmaceutical, and medical industries. While much of the research on crude glycerol utilization for erythritol production has focused on Yarrowia lipolytica, this guide adapts and synthesizes available information to provide a robust framework for performing this process with Candida magnoliae.

Quantitative Data on Erythritol Production

The following tables summarize key quantitative data from various studies on erythritol production. This allows for a comparative analysis of different substrates, yeast species, and fermentation conditions.

Table 1: Comparison of Erythritol Production by Candida magnoliae using Different Carbon Sources

| Carbon Source | Strain | Erythritol Titer (g/L) | Yield (g/g) | Volumetric Productivity (g/L·h) | Reference |

| Molasses | C. magnoliae 3470 | 99.54 | Not Reported | Not Reported | [1] |

| Glucose | C. magnoliae DSM70638 (mutant 12-2) | 20.32 | Not Reported | Not Reported | [2][3] |

| Glucose | C. magnoliae | 23.4 | Not Reported | Not Reported | [4] |

| Glycerol | C. magnoliae | 20.0 (Mannitol) | Not Reported | Not Reported | [4] |

Table 2: Erythritol Production from Crude Glycerol by Yarrowia lipolytica (for comparative purposes)

| Strain | Fermentation Mode | Erythritol Titer (g/L) | Yield (g/g) | Volumetric Productivity (g/L·h) | Reference |

| Y. lipolytica Wratislavia K1 | Fed-batch | 170 | 0.56 | 1.0 | [4] |

| Y. lipolytica CICC 1675 | Osmotic pressure control fed-batch | 194.3 | Not Reported | 0.95 | [1] |

| Y. lipolytica Wratislavia K1 | Repeated batch | 220 | 0.43 | 0.54 | [5] |

| Y. lipolytica Y-11 (engineered) | 5-L Bioreactor | 150 | 0.62 | 1.25 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key stages of erythritol production from crude glycerol by Candida magnoliae.

Crude Glycerol Pre-treatment

Crude glycerol from biodiesel production contains impurities such as methanol, salts, soaps, and free fatty acids that can inhibit yeast growth. Pre-treatment is therefore a critical step.

Protocol:

-

Neutralization: Adjust the pH of the crude glycerol to 6.0-6.5 using a strong acid like HCl. This step helps to precipitate free fatty acids and soaps.

-

Methanol Removal: Heat the neutralized glycerol to 65-70°C for 30 minutes to evaporate residual methanol. Perform this step in a well-ventilated area or fume hood.

-

Centrifugation: Centrifuge the mixture at 5000 x g for 15 minutes to separate the precipitated soaps and other solid impurities.

-

Decantation: Carefully decant the supernatant (glycerol-rich phase).

-

Activated Carbon Treatment: Add activated carbon to the glycerol supernatant at a concentration of 2% (w/v). Stir the mixture at 50°C for 1 hour to adsorb color and other organic impurities.

-

Filtration: Remove the activated carbon by vacuum filtration through a filter paper. The resulting purified glycerol is ready for use in the fermentation medium.

Fermentation Protocol

This protocol is adapted from established methods for Candida magnoliae and crude glycerol fermentation with other yeasts.

2.2.1 Inoculum Preparation:

-

Prepare a seed culture medium containing (per liter): 20 g glucose, 10 g yeast extract, and 20 g peptone.

-

Inoculate a single colony of Candida magnoliae into 50 mL of the seed culture medium in a 250 mL Erlenmeyer flask.

-

Incubate at 28-30°C on a rotary shaker at 200 rpm for 24-48 hours, or until the culture reaches the exponential growth phase.

2.2.2 Bioreactor Fermentation:

-

Fermentation Medium: Prepare the fermentation medium with the following composition (per liter):

-

Pre-treated crude glycerol: 150-250 g

-

Yeast extract: 1-10 g

-

(NH₄)₂SO₄: 2.3 g

-

KH₂PO₄: 0.25 g

-

MgSO₄·7H₂O: 1.0 g

-

NaCl: 25-30 g (to induce osmotic stress)

-

-

Bioreactor Setup: Sterilize the bioreactor containing the fermentation medium.

-

Inoculation: Inoculate the bioreactor with the seed culture at a 10% (v/v) ratio.

-

Fermentation Parameters:

-

Temperature: 28-30°C

-

pH: Maintain at 3.0-4.0 by automatic addition of 2M NaOH.

-

Aeration: 1.0 vvm (volume of air per volume of medium per minute).

-

Agitation: 300-500 rpm.

-

-

Fed-batch Strategy (Optional but Recommended):

-

Start the batch fermentation with an initial glycerol concentration of 100-150 g/L.

-

After the initial glycerol is partially consumed (around 48-72 hours), start a continuous or intermittent feed of a concentrated pre-treated glycerol solution to maintain the glycerol concentration in the desired range and control osmotic pressure.

-

-

Monitoring: Monitor cell growth (OD at 600 nm), glycerol consumption, and erythritol production by taking samples at regular intervals.

Downstream Processing and Purification of Erythritol

The following protocol outlines the steps to recover and purify erythritol from the fermentation broth.

-

Biomass Removal: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to pellet the yeast cells. Collect the supernatant.[6][7]

-

Decolorization: Treat the supernatant with 2% (w/v) activated carbon at 50°C for 1 hour with gentle stirring to remove soluble colored impurities. Remove the activated carbon by filtration.

-

Ion Exchange Chromatography:

-

Pass the decolorized broth through a column packed with a strong acid cation exchange resin (e.g., Dowex 50W-X8) to remove cations.

-

Subsequently, pass the eluate through a column with a weak base anion exchange resin (e.g., Amberlite IRA-96) to remove anions and organic acids.

-

-

Concentration: Concentrate the purified erythritol solution using a rotary evaporator or multi-effect evaporator under vacuum at 60-70°C until the erythritol concentration reaches approximately 70-80% (w/v).

-

Crystallization:

-

Cool the concentrated syrup to room temperature to induce initial crystal formation.

-

Gradually cool the solution to 4-10°C and hold for 12-24 hours to maximize crystal growth.

-

-

Crystal Recovery and Washing:

-

Separate the erythritol crystals from the mother liquor by centrifugation or vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water to remove residual impurities.

-

-

Drying: Dry the purified erythritol crystals in a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be a white crystalline powder with a purity of >99%.

Analytical Methods for Erythritol Quantification

High-Performance Liquid Chromatography (HPLC):

-

System: Agilent 1200 series or equivalent.

-

Column: Amino column (e.g., 250 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: Acetonitrile:Water (80:20 v/v).[7]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 40°C.[6]

-

Detector: Refractive Index (RI) detector at 35°C.[6]

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a series of standard solutions of pure erythritol in deionized water to generate a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation:

-

LC System: Shimadzu 8040 Triple Quadrupole or similar.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Methanol:0.1% Formic Acid (70:30 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

MS Detector: Electrospray ionization (ESI) in positive mode.

-

Analysis: Monitor for the characteristic [M+Na]⁺ ion of erythritol (m/z 145.1).[1]

Visualization of Pathways and Workflows

Experimental Workflow

Caption: Experimental workflow for erythritol production.

Metabolic Pathway of Erythritol from Glycerol

Caption: Metabolic pathway from glycerol to erythritol in yeast.

High Osmolarity Glycerol (HOG) Signaling Pathway

Caption: Simplified HOG signaling pathway in response to osmotic stress.[8][9][10]

References

- 1. A novel osmotic pressure control fed-batch fermentation strategy for improvement of erythritol production by Yarrowia lipolytica from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of erythritol and mannitol by Yarrowia lipolytica yeast in media containing glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psasir.upm.edu.my [psasir.upm.edu.my]

- 4. High-yield production of erythritol from raw glycerol in fed-batch cultures of Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced production of erythritol by Yarrowia lipolytica on glycerol in repeated batch cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HOG-Independent Osmoprotection by Erythritol in Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ecronicon.net [ecronicon.net]

- 10. Osmotic Stress Signaling and Osmoadaptation in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of Erythritol Consumption on Gut Microbiome Composition: A Technical Guide

Executive Summary

Erythritol (B158007) is a four-carbon sugar alcohol widely utilized as a low-calorie sugar substitute. Its metabolic fate is distinct from other polyols; approximately 90% is rapidly absorbed in the small intestine and excreted unchanged in the urine.[1][2] The remaining 10% transits to the large intestine, where its interaction with the resident gut microbiota is a subject of ongoing investigation and debate.[2] While initial in vitro studies suggested erythritol is largely non-fermentable by human gut bacteria[2][3], emerging evidence from animal models, advanced ex vivo systems, and human clinical trials indicates that it can induce subtle but significant alterations in both the composition and metabolic output of the gut microbiome. This guide synthesizes the current scientific evidence, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive technical overview for the scientific community.

Erythritol Pharmacokinetics and Bioavailability to the Gut Microbiome

The primary determinant of erythritol's effect on the gut microbiome is its limited availability in the colon. Unlike other sugar alcohols, its small molecular size facilitates efficient passive absorption in the small intestine.[1] This physiological process minimizes the osmotic load in the large intestine, contributing to erythritol's generally higher digestive tolerance compared to xylitol (B92547) or sorbitol.[1] However, the fraction that escapes absorption (approximately 10%) becomes a substrate for microbial metabolism in the colon.

Evidence from Animal and In Vitro/Ex Vivo Models

Animal and sophisticated laboratory models provide crucial insights into the direct effects of erythritol on microbial communities and host physiology.

Animal Studies

Rodent models consistently demonstrate that erythritol consumption can lead to the production of short-chain fatty acids (SCFAs) and confer metabolic benefits, particularly in the context of a high-fat diet.

Table 1: Effects of Erythritol in a High-Fat Diet Mouse Model Data extracted from Hino et al., 2021.[4]

| Parameter | Group | Value | Outcome |

|---|---|---|---|

| Body Weight | Control (HFD) | 35.4 ± 1.2 g | - |

| Erythritol (HFD + 5% Ery) | 31.8 ± 0.9 g | Significantly Lower | |

| Glucose Tolerance (iPGTT AUC) | Control (HFD) | 48018 ± 1675 | - |

| Erythritol (HFD + 5% Ery) | 33858 ± 1232 | Significantly Improved | |

| Acetic Acid (Feces) | Control (HFD) | ~1.5 µmol/mg | - |

| Erythritol (HFD + 5% Ery) | ~3.0 µmol/mg | Markedly Higher | |

| Propanoic Acid (Feces) | Control (HFD) | ~0.2 µmol/mg | - |

| Erythritol (HFD + 5% Ery) | ~0.4 µmol/mg | Markedly Higher | |

| Butanoic Acid (Feces) | Control (HFD) | ~0.1 µmol/mg | - |

| | Erythritol (HFD + 5% Ery) | ~0.2 µmol/mg | Markedly Higher |

In Vitro and Ex Vivo Studies

Results from in vitro and ex vivo models have historically been conflicting but are trending towards evidence of selective fermentation.

Table 2: Summary of Key In Vitro and Ex Vivo Fermentation Studies

| Study | Model Type | Key Findings on Microbiota Composition | Key Findings on Metabolites (SCFAs) |

|---|---|---|---|

| Arrigoni et al. (2005)[2][3] | In vitro batch fermentation (human feces) | No significant changes observed over 24 hours. | No increase in total gas, H₂, or SCFA production. Concluded to be non-fermentable. |

| Ruiz-Ojeda et al. (2020)[5] (citing others) | In vitro model (human feces) | No effect on the growth of key genera (Escherichia, Enterococcus, Lactobacillus). No disruption to alpha or beta diversity. | Significant increase in butyric and pentanoic acids. |

| Lynch et al. (2025)[6] | Ex vivo SIFR® Technology (human feces) | Significant increase in Eubacteriaceae and Barnesiellaceae families at 48h. | Significant increase in butyrate (B1204436) production (peaking at 24-48h). |

Human Clinical Trials

Long-term human studies are limited, but available data suggests that the effects of erythritol, while not drastic, are detectable and may correlate with host metabolic responses.

Table 3: Human Clinical Trial on Erythritol Consumption in Obese Volunteers Data from the trial registered as NCT02824614 and published by Wölnerhanssen et al.[7][8]

| Parameter | Details |

|---|---|

| Study Design | Randomized, three-group, parallel study. |

| Participants | 64 obese, non-diabetic volunteers. |

| Intervention | 36 g/day of erythritol for 7 weeks. |

| Metabolic Outcomes | No significant effect on fasting glucose, insulin (B600854), HOMA-IR, or oGTT. A significant effect was noted on fructosamine (B8680336) (a medium-term glycemic control marker). |

| Gut Microbiota Outcomes | Gut microbiota profiles (assessed by 16S rDNA sequencing) were found to track with the individual fructosamine response to erythritol intake, suggesting a link between microbial composition and host glycemic response. Specific taxa changes were not detailed in the abstract. |

Detailed Experimental Protocols

Protocol 1: Animal Study Protocol (High-Fat Diet Model)

Adapted from Hino et al., 2021.[4]

-

Animal Model: 7-week-old male C57BL/6J mice.

-

Acclimatization: Mice are housed in a specific pathogen-free controlled environment for one week prior to the experiment.

-

Dietary Groups:

-

Control Group (Ctrl): Fed a high-fat diet (HFD) and plain drinking water.

-

Erythritol Group (Ery): Fed an HFD and drinking water containing 5% (w/v) erythritol.

-

-

Duration: 12 weeks.

-

Metabolic Analysis:

-

Intraperitoneal Glucose Tolerance Test (iPGTT): Performed at week 12. Mice are fasted for 16 hours, followed by an intraperitoneal injection of glucose (2 g/kg body weight). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes.

-

Insulin Tolerance Test (ITT): Performed at week 12. Mice are fasted for 6 hours, followed by an intraperitoneal injection of human insulin (0.5 U/kg body weight). Blood glucose is measured at 0, 15, 30, 60, and 90 minutes.

-

-

SCFA Analysis:

-

Sample Collection: Serum and fecal samples are collected at the end of the study.

-

Quantification: SCFAs (acetic, propanoic, butanoic acid) are measured using gas chromatography-mass spectrometry (GC-MS).

-

Protocol 2: Ex Vivo SIFR® Fermentation Model

Based on the methodology described by Lynch et al., 2025.[6]

Protocol 3: Human Intervention Study Protocol

Adapted from NCT02824614.[7]

-

Study Design: Randomized, multi-center, parallel-group controlled trial.

-

Inclusion Criteria: Obese (BMI > 30 kg/m ²) non-diabetic volunteers.

-

Exclusion Criteria: Known cardiovascular, hepatic, or renal disease; diabetes mellitus; regular use of proton pump inhibitors, antibiotics (within 3 months), or pro/prebiotics.

-

Intervention Groups:

-

Erythritol Group: 36 g of erythritol per day.

-

Xylitol Group (Active Comparator): 24 g of xylitol per day.

-

Control Group: No treatment.

-

-

Duration: 7-8 weeks.

-

Primary Outcome Measures: Change in glucose tolerance as measured by a 2-hour oral glucose tolerance test (oGTT).

-

Secondary Outcome Measures:

-

Gut Microbiota Composition: Change from baseline assessed by metagenomic shotgun sequencing or 16S rDNA amplicon sequencing of stool samples.

-

Microbial Metabolites: Analysis of metabolites in feces and urine using Nuclear Magnetic Resonance (¹H-NMR) and mass spectrometry.

-

Gastrointestinal Tolerance: Assessed via the Gastrointestinal Symptoms Rating Scale (GSRS) questionnaire.

-

Mechanistic Hypothesis: SCFA Production Pathway

The most plausible mechanism for erythritol's observed effects is its selective fermentation by a subset of gut bacteria, leading to the production of beneficial SCFAs, particularly butyrate. Butyrate is the preferred energy source for colonocytes and has systemic anti-inflammatory and metabolic benefits.

Conclusion and Future Directions

The scientific consensus on erythritol's interaction with the gut microbiome is evolving. While it is not a broadly fermented substrate like fiber, evidence strongly suggests it is not biologically inert in the colon. The data indicates that the unabsorbed fraction of erythritol can be selectively metabolized by specific bacterial families, such as Eubacteriaceae and Barnesiellaceae, leading to an increase in butyrate production.[6] This functional shift may occur without causing large-scale changes in overall microbial diversity.[5]

For researchers and drug development professionals, these findings have several implications:

-

Prebiotic Potential: Erythritol may function as a subtle, targeted prebiotic, promoting the growth and activity of beneficial butyrate-producing bacteria.

-

Excipient Considerations: When used as an excipient in drug formulations, its potential to modulate the gut microbiome, even subtly, should be considered, as this could influence drug metabolism or host response.

-

Future Research: Long-term, large-scale human clinical trials are necessary to fully elucidate the health consequences of these microbial shifts. Future studies should employ multi-omics approaches (metagenomics, metabolomics, transcriptomics) to connect changes in microbial taxa with functional outputs and host physiological responses. Understanding the specific enzymatic pathways used by bacteria to metabolize erythritol is also a critical next step.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. Human gut microbiota does not ferment erythritol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. Erythritol Ameliorates Small Intestinal Inflammation Induced by High-Fat Diets and Improves Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plausible Biological Interactions of Low- and Non-Calorie Sweeteners with the Intestinal Microbiota: An Update of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. Engineering Escherichia coli to Utilize Erythritol as Sole Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

Erythritol in Drug Delivery: A Physicochemical Deep Dive for the Pharmaceutical Scientist

An in-depth technical guide on the core physicochemical properties of erythritol (B158007), tailored for researchers, scientists, and drug development professionals.

Erythritol, a four-carbon sugar alcohol, is emerging as a versatile and highly promising excipient in the pharmaceutical industry. Its unique combination of physicochemical properties makes it an attractive candidate for a wide range of drug delivery systems, from orally disintegrating tablets to complex solid dispersions. This technical guide provides a comprehensive overview of the key physicochemical characteristics of erythritol, detailed experimental protocols for their evaluation, and insights into its application in modern drug delivery.

Core Physicochemical Properties of Erythritol

Erythritol's utility in drug delivery is underpinned by a distinct set of physical and chemical characteristics. These properties influence its behavior during formulation, manufacturing, and ultimately, its performance as a drug delivery vehicle.

Physical Properties

Erythritol is a white, crystalline, odorless, and non-hygroscopic powder.[1] Its key physical properties are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | C4H10O4 | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| Melting Point | 119-123 °C | [2] |

| Onset of Melting (DSC) | 119.5 °C | [3] |

| Enthalpy of Fusion | 340.6 J/g | [3] |

| Density | 1.451 g/cm³ at 20 °C | [1] |

| Heat of Solution | -243 cal/g | |

| Sweetness (relative to sucrose) | 60-80% | [1] |

Solubility

Erythritol is freely soluble in water, a crucial attribute for oral drug delivery systems.[1][2] Its solubility in various solvents is detailed in Table 2. The solubility increases with temperature but decreases with the increasing mass fraction of organic solvents.[4] The lowest solubility is observed in aqueous ethanol.[4]

| Solvent | Solubility | Temperature (°C) | References |

| Water | 37% (w/w) | 25 | |

| Water | 54 wt% | 20 | |

| Water | 610 mg/mL | 22 | [1] |

| Ethanol (96%) | Very slightly soluble | - | [2] |

| Ethanol | Slightly soluble | - | [1] |

| Diethyl ether | Insoluble | - | [1] |

| Ethyl ether | Practically insoluble | - | |

| Benzene | Practically insoluble | - | |

| Methanol | Soluble | - | [5] |

| 2-Propanol | Soluble | - |

Hygroscopicity

A standout feature of erythritol is its remarkably low hygroscopicity.[6][7] It remains practically non-hygroscopic at relative humidity (RH) up to 90%, with moisture absorption significantly below 0.5%.[6] This property contributes to its excellent flowability and stability, making it an ideal carrier for moisture-sensitive active pharmaceutical ingredients (APIs).[6]

Stability

Erythritol exhibits high thermal and chemical stability. It is stable at temperatures up to 160 °C and in a wide pH range of 2-10.[1][6] This stability prevents unwanted reactions with most active ingredients during formulation and storage.[6] Thermogravimetric analysis (TGA) shows that thermal disintegration of erythritol begins at approximately 326.15 °C.[3]

Applications in Drug Delivery Systems

The unique physicochemical profile of erythritol lends itself to several innovative applications in drug delivery.

Orally Disintegrating Tablets (ODTs)

Erythritol is a promising excipient for ODTs due to its high solubility, pleasant cooling sensation, and sweet taste.[7] However, its poor tabletability has been a challenge.[7] A novel manufacturing technique, Moisture-Activated Dry Granulation (MADG), has been shown to improve the tabletability of erythritol, enabling the production of ODTs with high hardness and rapid disintegration times.[6][7][8]

Solid Dispersions

As a crystalline carrier, erythritol can be used to enhance the solubility and dissolution rates of poorly soluble drugs by forming solid dispersions.[5] Its low molecular weight and good glass-forming ability make it an interesting candidate for creating co-amorphous and co-crystalline systems.

Taste Masking

Erythritol's sweetness and cooling effect can effectively mask the bitter or unpleasant taste of many APIs.[9] It can be used in various formulations, including chewable tablets, lozenges, and syrups, to improve patient compliance, particularly in pediatric and geriatric populations.[6]

3D Printing of Pharmaceuticals

The field of 3D printing in pharmaceuticals is rapidly expanding, offering the potential for personalized medicine with precise dosage control.[10][11] Erythritol's thermal properties and compatibility with various polymers make it a suitable excipient for fused deposition modeling (FDM) and other 3D printing techniques for fabricating oral dosage forms.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physicochemical properties of erythritol and erythritol-based drug delivery systems.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to study the thermal behavior of erythritol and its formulations.

Methodology:

-

Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.[13]

-

Heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 200 °C for erythritol).

-

Record the heat flow as a function of temperature.

-

The melting point is determined from the onset or peak of the endothermic event, and the enthalpy of fusion is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of erythritol.

Methodology:

-

Place a known weight of the sample (typically 5-15 mg) into a TGA crucible.

-

Position the crucible on the TGA balance.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate, for example, 10 K/min.[3]

-

Continuously monitor and record the sample's mass as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss against temperature, indicating the temperatures at which decomposition occurs.

X-ray Diffraction (XRD)

Objective: To analyze the solid-state properties, including crystallinity and polymorphism, of erythritol and its co-crystals or solid dispersions.

Methodology:

-

Prepare a powdered sample of the material to be analyzed.

-

Mount the sample on a sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).

-

Rotate the sample and the detector to scan a range of diffraction angles (2θ).

-

The detector measures the intensity of the diffracted X-rays at each angle.

-

The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline structure.

Hygroscopicity Determination

Objective: To quantify the moisture absorption of erythritol under specific humidity conditions.

Methodology (Gravimetric Sorption Analysis):

-

Place a pre-weighed sample (5-15 mg) in a gravimetric sorption analyzer.

-

Dry the sample in the analyzer under a stream of dry nitrogen (0% RH) to establish a baseline dry weight.[14]

-

Expose the sample to a controlled relative humidity (e.g., 80% RH) at a constant temperature (e.g., 25 °C).[14]

-

Continuously monitor the weight of the sample until it reaches equilibrium (i.e., no further weight change is observed).

-

The percentage of moisture absorbed is calculated as the change in weight from the dry state.

Solubility Determination

Objective: To measure the solubility of erythritol in a given solvent at a specific temperature.

Methodology (Stirred-Flask Method):

-

Add an excess amount of erythritol to a known volume of the solvent in a sealed flask.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[4]

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of erythritol in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or by evaporating the solvent and weighing the residue (gravimetric method).[4]

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) to illustrate key processes and concepts related to erythritol in drug delivery.

Caption: Workflow for Orally Disintegrating Tablet (ODT) development using erythritol.

Caption: Relationship between erythritol's properties and its drug delivery applications.

Conclusion

Erythritol presents a compelling profile for the modern pharmaceutical formulator. Its advantageous physicochemical properties, including high solubility, low hygroscopicity, and excellent stability, position it as a superior excipient for a variety of drug delivery systems. As the industry continues to move towards patient-centric formulations and innovative manufacturing processes like 3D printing, the role of versatile and functional excipients like erythritol is set to expand significantly. A thorough understanding of its properties and the application of robust experimental methodologies are crucial for harnessing its full potential in the development of safe, effective, and patient-friendly medicines.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. ijstr.org [ijstr.org]

- 4. Measurement and Thermodynamic Modelling of Erythritol Solubility in Aqueous Solvents – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Study of Orally Disintegrating Tablets Using Erythritol as an Excipient Produced by Moisture-Activated Dry Granulation (MADG) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Study of Orally Disintegrating Tablets Using Erythritol as an Excipient Produced by Moisture-Activated Dry Granulation (MADG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. 3D-Printed Fast-Dissolving Oral Dosage Forms via Fused Deposition Modeling Based on Sugar Alcohol and Poly(Vinyl Alcohol)—Preparation, Drug Release Studies and In Vivo Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability Study of Erythritol as Phase Change Material for Medium Temperature Thermal Applications [mdpi.com]

- 14. asiapharmaceutics.info [asiapharmaceutics.info]

Unraveling the Crystalline Maze: A Technical Guide to Erythritol Crystallization in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Erythritol (B158007), a naturally occurring sugar alcohol, has gained significant traction in the food and pharmaceutical industries as a bulk sweetener due to its low caloric value and non-glycemic properties. However, its pronounced tendency to crystallize in aqueous solutions presents challenges in formulation development, impacting product stability, texture, and mouthfeel. This technical guide delves into the core mechanisms governing erythritol crystallization, providing a comprehensive overview of the critical factors, quantitative data, and experimental methodologies to empower researchers in controlling and manipulating this phenomenon.

The Fundamentals of Erythritol Crystallization

The crystallization of erythritol from an aqueous solution is a complex process governed by two primary, sequential events: nucleation and crystal growth.[1][2][3] Nucleation is the initial formation of stable crystalline clusters from a supersaturated solution, while crystal growth is the subsequent enlargement of these nuclei.[1][2][3] The driving force for both processes is the degree of supersaturation, a state where the concentration of erythritol exceeds its equilibrium solubility at a given temperature.[1][2][4][5]

Key Factors Influencing Erythritol Crystallization

Several interconnected factors dictate the rate and extent of erythritol crystallization. Understanding and controlling these variables is paramount for successful formulation development.

Supersaturation: The Primary Driver

The level of supersaturation is the most critical factor influencing erythritol crystallization.[1][2][4][5] Higher supersaturation levels lead to a significant increase in both the nucleation rate and the overall crystallization value.[1][2][4][5][6][7] Studies have shown a near-linear relationship between the initial supersaturation level and the final amount of crystallized erythritol.[1][2][4][5][6] This suggests a first-order kinetic model for erythritol crystallization, where the rate is directly proportional to the concentration of erythritol in the supersaturated solution.[1][2][4][5]

Temperature: A Dual Role

Temperature plays a multifaceted role in the crystallization process. Firstly, the solubility of erythritol in water is highly temperature-dependent, increasing significantly with a rise in temperature.[7][8][9] This relationship is fundamental to inducing crystallization through cooling. Secondly, while the crystallization process is dependent on achieving supersaturation, at the same supersaturation level, the storage temperature itself does not significantly influence the final crystallization value.[1][2][4][5] However, the rate at which the solution is cooled does impact the final crystal characteristics.

Cooling Rate: Shaping the Crystalline Landscape

The rate of cooling of a supersaturated erythritol solution does not affect the total amount of crystals formed but has a profound impact on the crystal morphology, including their shape and size.[1][2][4][5] Rapid cooling tends to produce a larger number of smaller crystals, while slower cooling allows for the growth of fewer, larger, and more well-defined crystals.

Additives: Modulating Crystallization Behavior

The presence of other solutes or additives, such as other polyols or hydrocolloids, can significantly inhibit or modify the crystallization of erythritol.[10] These additives can interfere with the nucleation process or adsorb onto the growing crystal faces, thereby altering the crystal habit and slowing down the growth rate. The investigation of such additives is a key strategy for preventing unwanted crystallization in liquid and semi-solid formulations.[10]

Quantitative Data on Erythritol Crystallization

The following tables summarize key quantitative data on the solubility and crystallization of erythritol in aqueous solutions, compiled from various studies.

Table 1: Solubility of Erythritol in Water at Different Temperatures

| Temperature (°C) | Solubility (g erythritol / 100 g water) |

| 5 | 33[2][7] |

| 20 | 54[2][7][11] |

| 25 | 37 (w/w) or ~58.7 |

| 30 | 69[1] |

| 80 | 257[1][7] |

Table 2: Crystallization of Erythritol at 5°C from Solutions with Varying Supersaturation Levels

| Supersaturation Level (S) | Crystallization Value (%) after 0.5 h | Maximum Crystallization Value (%) after 24 h |

| 0 | 0[3][6][7] | Not reported |

| 0.4 | 0[3][6][7] | Not reported |

| 0.6 | 0[3][6][7] | Not reported |

| 1.1 | 0[1][3][6][7] | 30[1][6][7] |

| 1.7 | 20[1][3][6][7] | 43[1][6][7] |

| 2.4 | 45[1][3][6][7] | 67[1][6][7] |

| 3.5 | 57[1][3][6][7] | 80[1][6][7] |

Supersaturation Level (S) is calculated as (c(T)/cs) - 1, where c(T) is the initial concentration and cs is the saturation concentration at the storage temperature.[1]

Table 3: Crystallization Rate Constants for Erythritol at 5°C

| Supersaturation Level (S) | Crystallization Rate Constant (k) (h⁻¹) |

| 1.1 | 0.08 |

| 1.7 | 0.22 |

| 2.4 | 0.58 |

| 3.5 | 1.12 |

Experimental Protocols for Investigating Erythritol Crystallization

Reproducible and accurate experimental design is crucial for studying erythritol crystallization. The following protocols are based on methodologies reported in the literature.[1][9][11]

Preparation of Supersaturated Erythritol Solutions

-

Determine Target Concentration: Based on the desired supersaturation level at the intended storage temperature, calculate the required mass of erythritol and demineralized water.

-

Dissolution: Accurately weigh the erythritol and water into a beaker. Heat the solution while stirring continuously until all erythritol has completely dissolved. The dissolution temperature should be sufficiently high to ensure complete solubilization.[1]

-

Cooling: Cool the solution to the designated storage temperature. The cooling rate can be controlled (e.g., rapid cooling in an ice bath or slow cooling at ambient temperature) to study its effect on crystal morphology.[1]

Gravimetric Determination of Crystallization Value

-

Incubation: Store the prepared supersaturated solutions at a constant temperature for predetermined time intervals.[1]

-

Separation of Crystals: After the incubation period, separate the formed crystals from the supernatant. This can be achieved by filtration or centrifugation.

-

Washing and Drying: Wash the collected crystals with a solvent in which erythritol is sparingly soluble (e.g., cold ethanol) to remove any adhering mother liquor. Subsequently, dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 60°C).[8]

-

Calculation: The crystallization value is calculated as the percentage of the initial erythritol mass that has crystallized.

Characterization of Crystal Properties

-

Microscopy: Use light microscopy to observe the shape and size of the crystals.[10]

-

X-ray Diffraction (XRD): Employ XRD to identify the polymorphic form of the erythritol crystals.[10][12] Erythritol is known to exist in at least two crystalline forms: a stable form and a metastable form.[12]

-

Differential Scanning Calorimetry (DSC): Utilize DSC to determine the melting point and enthalpy of fusion of the crystals, which can also help in identifying different polymorphs.[10][12]

Visualizing the Crystallization Process and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the study of erythritol crystallization.

Caption: Experimental workflow for studying erythritol crystallization.

Caption: Interplay of factors influencing erythritol crystallization.

Molecular Insights and Future Directions

Recent advancements in molecular dynamics simulations are beginning to provide a deeper, atomistic understanding of erythritol crystallization.[13][14][15][16][17] These computational approaches can elucidate the role of hydrogen bonding and molecular arrangement in the nucleation and growth processes.[13] Future research integrating experimental data with molecular modeling will be instrumental in designing novel strategies to control erythritol crystallization with greater precision. This includes the rational design of inhibitors and the optimization of processing conditions to achieve desired product characteristics.

Conclusion

The crystallization of erythritol in aqueous solutions is a multifaceted phenomenon governed by a delicate interplay of thermodynamic and kinetic factors. A thorough understanding of the roles of supersaturation, temperature, cooling rate, and additives is essential for researchers and formulation scientists. By leveraging the quantitative data and experimental protocols outlined in this guide, it is possible to systematically investigate and control the crystallization of erythritol, paving the way for the development of stable and high-quality products in the food and pharmaceutical industries.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Factors Influencing Crystallization of Erythritol in Aqueous Solutions: A Preliminary Study | Tyapkova | Journal of Food Research | CCSE [ccsenet.org]

- 5. Factors influencing crystallization of erythritol in aqueous solutions: A preliminary study [publica.fraunhofer.de]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Erythritol | 149-32-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystallization of Erythritol [sites.mpip-mainz.mpg.de]

- 11. Measurement and Thermodynamic Modelling of Erythritol Solubility in Aqueous Solvents – Oriental Journal of Chemistry [orientjchem.org]

- 12. Erythritol: crystal growth from the melt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in erythritol-based composite phase change materials - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. escholarship.org [escholarship.org]

- 17. researchgate.net [researchgate.net]

Endogenous Erythritol Production via the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythritol (B158007), a four-carbon sugar alcohol, is recognized not only as a widely used low-calorie sweetener but also as an endogenously synthesized metabolite in humans.[1][2] Emerging evidence has identified circulating erythritol as a predictive biomarker for cardiometabolic diseases, including visceral adiposity gain and the development of type 2 diabetes.[1][3] This has spurred significant interest in understanding the mechanisms governing its production within the human body. Erythritol is synthesized from glucose through the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route.[3][4][5] This technical guide provides an in-depth overview of the core biosynthetic pathway, its regulation, quantitative data from key studies, and detailed experimental protocols for its investigation.

The Biosynthetic Pathway from Glucose to Erythritol

The endogenous synthesis of erythritol is a multi-step process that diverts glucose from glycolysis into the pentose phosphate pathway. The pathway can be broadly divided into an oxidative phase and a non-oxidative phase, culminating in the final reduction to erythritol.

-

Entry into the PPP : Glucose is first phosphorylated to glucose-6-phosphate (G6P), which can then enter the oxidative phase of the PPP.

-

Oxidative Phase : G6P is oxidized to produce NADPH and ribulose-5-phosphate. This phase is crucial for generating the reducing power (NADPH) required for various anabolic reactions and antioxidant defense.

-

Non-Oxidative Phase : Ribulose-5-phosphate enters a series of carbon-shuffling reactions catalyzed by the enzymes transketolase (TKT) and transaldolase (TALDO). These reactions rearrange the carbon backbones of sugar phosphates, leading to the formation of erythrose-4-phosphate (E4P).[3][6]

-

Dephosphorylation : E4P is dephosphorylated to yield free erythrose.[2]

-

Final Reduction : In the terminal step, erythrose is reduced to erythritol. This reaction is catalyzed by dehydrogenase enzymes and utilizes the cofactor NADPH, which is supplied in part by the oxidative phase of the PPP.[1][2]

Key Enzymes and Regulation

The flux through the erythritol synthesis pathway is tightly regulated by substrate availability and the activity of key enzymes. Notably, the non-oxidative branch of the PPP appears to be a critical control point.[3][5]

-

Glucose-6-Phosphate Dehydrogenase (G6PD) : As the rate-limiting enzyme of the oxidative PPP, G6PD controls the entry of G6P into the pathway. However, studies have shown that siRNA knockdown of G6PD does not necessarily inhibit erythritol synthesis, suggesting it is not the primary rate-limiting step for this specific outcome.[3][5]

-

Transketolase (TKT) : This enzyme is crucial for the non-oxidative PPP reactions that produce E4P. Knockdown of TKT expression has been shown to significantly reduce intracellular erythritol levels, highlighting its essential role.[3][6]

-

Sorbitol Dehydrogenase (SORD) and Alcohol Dehydrogenase 1 (ADH1) : These two enzymes have been identified as catalyzing the final, NADPH-dependent reduction of erythrose to erythritol.[1][2][7] Genetic variants of ADH1 can exhibit markedly different affinities for erythrose, potentially contributing to individual variations in erythritol production.[1]

Regulatory Stimuli:

-

Glucose Availability : Erythritol synthesis is directly proportional to glucose concentration. Hyperglycemic conditions significantly increase intracellular erythritol levels, suggesting the pathway acts as a mechanism for metabolizing excess glucose.[4][7]

-

Oxidative Stress : Exposure to oxidative stress, such as from hydrogen peroxide, elevates erythritol synthesis.[3][4] This is likely a consequence of increased PPP flux to regenerate NADPH, which is consumed by antioxidant systems like glutathione (B108866) reductase. The increased production of PPP intermediates, including E4P, subsequently drives erythritol formation.

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and cellular metabolite levels provides crucial insights into the efficiency and regulation of the erythritol synthesis pathway.

Table 1: Kinetic Parameters of Human SORD and ADH1 Isoforms with Erythrose

The final step in erythritol synthesis is catalyzed by SORD and ADH1. The kinetic properties of these enzymes with erythrose as the substrate were determined using recombinant human proteins, with NADPH as the cofactor.[1]

| Enzyme | Apparent Km (mM) for Erythrose | Vmax (nmol/min/mg) |

| SORD | 110 ± 20 | 360 ± 10 |

| ADH1B1 | 120 ± 20 | 300 ± 10 |

| ADH1C2 | 240 ± 30 | 320 ± 10 |

| Data sourced from Schlicker et al., J Biol Chem, 2019.[1] Values represent the mean ± S.D. of two independent experiments. |

Table 2: Relative Intracellular Erythritol Levels in A549 Cells Under Various Conditions

Studies using human A549 lung carcinoma cells have quantified the relative changes in intracellular erythritol in response to different stimuli and genetic perturbations.

| Condition / Treatment | Relative Intracellular Erythritol Level (Fold Change vs. Control) | Key Finding |

| High Glucose (25 mM vs. 5.5 mM) | ~2.5-fold increase | Erythritol synthesis is highly dependent on glucose availability.[4] |

| siRNA Knockdown of SORD (in 25 mM Glucose) | ~40% reduction | SORD is a key enzyme for erythritol synthesis under high glucose conditions.[4] |

| siRNA Knockdown of TKT (in 25 mM Glucose) | ~40-50% reduction | The non-oxidative PPP, via TKT, is critical for providing the erythrose precursor.[3][5] |

| Oxidative Stress (H₂O₂ treatment) | ~2-fold increase | Oxidative stress upregulates erythritol production, linking it to cellular redox status.[3][4] |

| Data are approximated from figures presented in Ortiz et al., Front Nutr, 2022.[3][4][5] |

Experimental Protocols

Investigating the endogenous erythritol pathway requires a combination of cell culture, molecular biology, and analytical chemistry techniques. The human A549 lung carcinoma cell line is a commonly used model due to its robust PPP activity.[3][5]

Protocol 1: A549 Cell Culture and Maintenance

-

Growth Medium : Prepare F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culturing : Grow A549 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

-